N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group and two benzofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran rings. The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the Friedel-Crafts acylation step and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the synthesis of prostaglandins by inhibiting cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide
- 4-chlorobenzoyl chloride
Uniqueness
This compound is unique due to its dual benzofuran rings and the presence of both chlorobenzoyl and carboxamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H18ClNO4 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H18ClNO4/c1-14-7-12-21-19(13-14)15(2)24(31-21)26(30)28-22-18-5-3-4-6-20(18)32-25(22)23(29)16-8-10-17(27)11-9-16/h3-13H,1-2H3,(H,28,30) |
InChI Key |
PFBNQECHCTWMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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